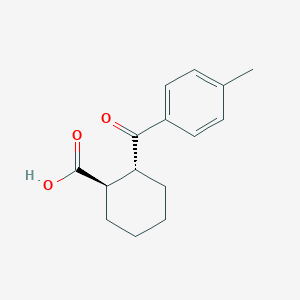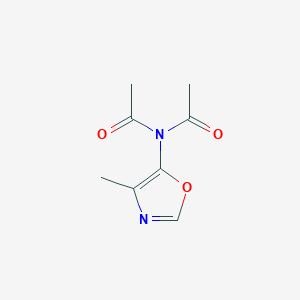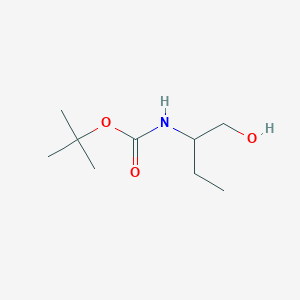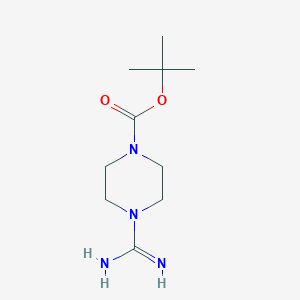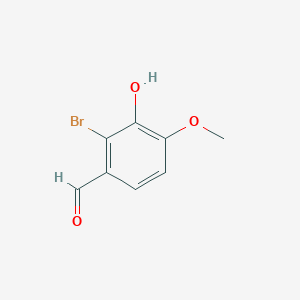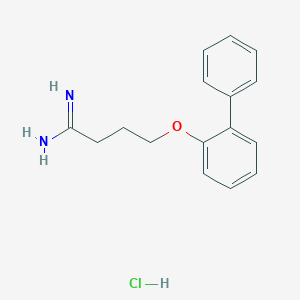
4-(2-Biphenylyloxy)butyramidine hydrochloride
説明
4-(2-Biphenylyloxy)butyramidine hydrochloride is a chemical compound that is commonly used in scientific research. It is a synthetic compound that is used as a tool for studying various biological processes. The compound is also known as BIBO3304 and has a molecular weight of 372.89 g/mol.
作用機序
The mechanism of action of 4-(2-Biphenylyloxy)butyramidine hydrochloride involves its selective antagonism of the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is involved in various biological processes such as learning and memory, inflammation, and neuroprotection. By selectively antagonizing this receptor, 4-(2-Biphenylyloxy)butyramidine hydrochloride can be used to study the role of this receptor in various biological processes.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(2-Biphenylyloxy)butyramidine hydrochloride are related to its selective antagonism of the α7 nicotinic acetylcholine receptor. The compound has been shown to inhibit the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. It has also been shown to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-(2-Biphenylyloxy)butyramidine hydrochloride in lab experiments include its selectivity for the α7 nicotinic acetylcholine receptor, its ability to inhibit the release of pro-inflammatory cytokines, and its ability to improve cognitive function. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving 4-(2-Biphenylyloxy)butyramidine hydrochloride. One possible direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another possible direction is to study its potential as a tool for studying the role of the α7 nicotinic acetylcholine receptor in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
4-(2-Biphenylyloxy)butyramidine hydrochloride is a synthetic compound that is commonly used in scientific research. It is a selective antagonist for the α7 nicotinic acetylcholine receptor and is used as a tool for studying various biological processes. The compound has several advantages and limitations for lab experiments and has several potential future directions for research. Overall, 4-(2-Biphenylyloxy)butyramidine hydrochloride is an important tool for studying various biological processes and has the potential to be used as a therapeutic agent for neurodegenerative diseases.
合成法
The synthesis of 4-(2-Biphenylyloxy)butyramidine hydrochloride involves the reaction of 4-bromo-1-butanol with 2-biphenylol in the presence of potassium carbonate. The resulting product is then reacted with ammonium chloride to obtain 4-(2-Biphenylyloxy)butyramide. The final step involves the reaction of 4-(2-Biphenylyloxy)butyramide with hydrochloric acid to obtain 4-(2-Biphenylyloxy)butyramidine hydrochloride.
科学的研究の応用
4-(2-Biphenylyloxy)butyramidine hydrochloride is widely used in scientific research as a tool for studying various biological processes. It is used as a selective antagonist for the α7 nicotinic acetylcholine receptor. The compound is also used as a tool for studying the role of the α7 nicotinic acetylcholine receptor in various biological processes such as learning and memory, inflammation, and neuroprotection.
特性
IUPAC Name |
4-(2-phenylphenoxy)butanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c17-16(18)11-6-12-19-15-10-5-4-9-14(15)13-7-2-1-3-8-13;/h1-5,7-10H,6,11-12H2,(H3,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZECLVSEKSKEMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154968 | |
| Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Biphenylyloxy)butyramidine hydrochloride | |
CAS RN |
125849-41-4 | |
| Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanimidamide, 4-((1,1'-biphenyl)-2-yloxy)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



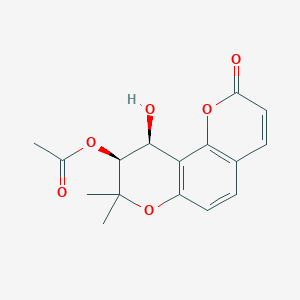
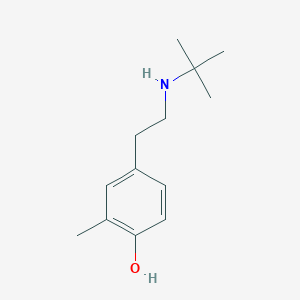
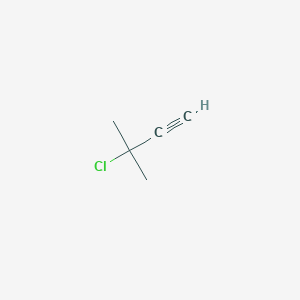
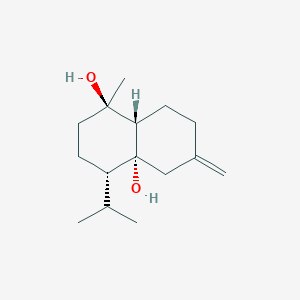
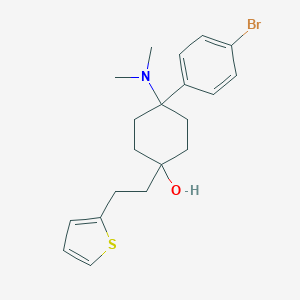

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)

